molecular formula C15H23NO5S B350498 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-60-4

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B350498
CAS No.: 898647-60-4
M. Wt: 329.4g/mol
InChI Key: ADFJHTBIZOPEHH-UHFFFAOYSA-N
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Description

2,5-Diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. The structure combines a benzenesulfonamide core, a moiety frequently investigated for its diverse biological activities , with a tetrahydrofuran (oxolane) ring system. The 2,5-diethoxy substitution on the benzene ring and the N-linked (oxolan-2-yl)methyl group are key structural features that influence the compound's physicochemical properties, such as its lipophilicity and hydrogen-bonding capacity, which can be critical for its behavior in biological systems. Benzenesulfonamide derivatives are a significant class of compounds in pharmaceutical research. While the specific profile of this analog is still under investigation, structurally related molecules have been explored for their potential in various therapeutic areas, including as agents for pain[cite:9]. The presence of the sulfonamide group offers a potential site for molecular interactions with biological targets. This product is intended for non-clinical research applications only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJHTBIZOPEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Sulfonamide Bond Formation

The target molecule is synthesized via nucleophilic substitution between 2,5-diethoxybenzenesulfonyl chloride and oxolan-2-ylmethylamine (tetrahydrofurfurylamine). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction equation:

C12H17ClO4S+C5H11NOTEA, DCMC15H23NO5S+HCl\text{C}{12}\text{H}{17}\text{ClO}4\text{S} + \text{C}5\text{H}{11}\text{NO} \xrightarrow{\text{TEA, DCM}} \text{C}{15}\text{H}{23}\text{NO}5\text{S} + \text{HCl}

Key parameters:

  • Molar ratio : 1:1.2 (sulfonyl chloride:amine) to ensure complete conversion.

  • Temperature : 0–5°C during reagent mixing, followed by gradual warming to room temperature.

  • Reaction time : 12–24 hours, monitored via thin-layer chromatography (TLC).

Alternative Pathways: Reductive Amination

Patent EP2420490B1 describes a secondary route using reductive amination, where 2,5-diethoxybenzenesulfonic acid is condensed with oxolan-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. This method yields the product at 65–70% efficiency but requires stringent pH control (pH 4–5).

Advantages :

  • Mitigates side reactions from sulfonyl chloride instability.

  • Suitable for scale-up due to milder conditions.

Purification and Isolation Techniques

Solvent Extraction and Trituration

Post-reaction, the crude product is extracted with DCM, washed with 5% HCl (to remove unreacted amine) and saturated NaHCO3 (to eliminate residual acid), and dried over MgSO4. Trituration with hexane or diethyl ether yields a white crystalline solid.

Typical purity after trituration : 85–90%.

Column Chromatography

Further purification employs silica gel chromatography with a gradient eluent (e.g., 95:5 to 80:20 DCM/methanol). Fractions containing the product are identified via TLC (Rf = 0.3–0.4 in 9:1 DCM/methanol) and pooled.

Recovery rate : 70–75% after chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, 6H, -OCH2CH3), 3.45–3.70 (m, 4H, oxolan protons), 4.05 (q, 4H, -OCH2CH3), 7.50–7.80 (m, 3H, aromatic H).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1240 cm⁻¹ (C-O-C ether).

Thermogravimetric Analysis (TGA)

  • Decomposition temperature : 215–220°C.

  • Residual mass : <2% at 800°C, indicating high purity.

Optimization Strategies

Solvent Selection

Comparative studies highlight DCM as superior to THF due to faster reaction kinetics (18 hours vs. 24 hours). Ethanol, while cheaper, promotes side reactions (e.g., esterification) and reduces yield by 15–20%.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonamide formation, achieving 95% conversion in 10 hours.

Scalability and Industrial Relevance

Pilot-scale batches (1–5 kg) use continuous flow reactors to enhance heat dissipation and reduce reaction time to 8 hours. The process economics favor the sulfonyl chloride route (cost: $120–150/kg) over reductive amination ($180–200/kg) .

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific substituents and the resulting chemical properties

Biological Activity

2,5-Diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with two ethoxy groups and an oxolan-2-ylmethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth. This mechanism suggests potential antimicrobial properties.
  • Target Interaction : The compound may also interact with various proteins and receptors, leading to modulation of cellular pathways. Detailed studies are ongoing to elucidate these interactions further.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Activity

Preliminary investigations have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects observed in MCF7 and NCI-H460 cell lines
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of the compound, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to traditional antibiotics. Further studies are needed to determine the exact mechanism of action and potential resistance profiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2,5-Dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamideDimethoxy instead of diethoxySimilar antimicrobial properties
5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamideChlorine substitutionEnhanced antibacterial activity

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